molecular formula C24H29NO4 B192802 Hydroxydonepezil CAS No. 197010-20-1

Hydroxydonepezil

Cat. No. B192802
M. Wt: 395.5 g/mol
InChI Key: QKRVJLPAJNHQKT-UHFFFAOYSA-N
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Description

Hydroxydonepezil is a chemical compound with the molecular formula C24H29NO4 . It is a derivative of donepezil, a medication used to treat symptoms of Alzheimer’s disease . The molecular weight of hydroxydonepezil is 395.5 g/mol .


Synthesis Analysis

While specific synthesis methods for hydroxydonepezil were not found, there are studies on the synthesis of donepezil and its analogs . One study describes an eco-friendly synthetic pathway for the synthesis of donepezil precursors, using alternative energy sources to improve yields, regioselectivity, and the rate of each synthetic step while reducing waste .


Physical And Chemical Properties Analysis

Hydroxydonepezil has a molecular weight of 395.5 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are provided by ChemSpider .

Scientific Research Applications

Cognitive Enhancement Potential

  • Cognitive Enhancement in Healthy Individuals : Donepezil, a drug related to Hydroxydonepezil, has been explored for its potential to enhance cognitive abilities in healthy individuals. This interest stems from a study on non-demented pilots, indicating improvements in performance on a flight simulator, suggesting a possible enhancement of cognitive performance (Wade, Forlini, & Racine, 2014).

Clinical Applications Beyond Alzheimer's Disease

  • Hydroxyurea Clinical Applications : Hydroxyurea, another drug closely related to Hydroxydonepezil, has been identified for diverse applications beyond its initial use. These applications have evolved over three decades due to ongoing research, highlighting the drug's versatility in clinical settings (Donehower, 1992).

Neurochemical and Metabolic Effects

  • Effects on Brain Metabolites : Research using 1H-magnetic resonance spectroscopy in APP/PS1 mice (a model reflecting human neurochemical profiles) showed that donepezil treatment led to significant changes in metabolic patterns, indicating effects on several metabolites measurable in vivo. This suggests that compounds like Hydroxydonepezil could influence brain chemistry (Westman et al., 2009).

Cerebral Blood Flow

  • Impact on Regional Cerebral Blood Flow in Alzheimer’s Disease : Long-term, low-dose therapy with donepezil, closely related to Hydroxydonepezil, was found to have an impact on cerebral blood flow in Alzheimer's disease. This study used a 3DSRT program for quantification, highlighting its potential effect on blood perfusion (Tateno et al., 2008).

Observational Studies and Clinical Trials

  • Observational Studies and Clinical Trials : There is a need for rigorous research to understand the full scope of Hydroxydonepezil's applications. Observational studies and clinical trials provide insights into efficacy and safety in various conditions, emphasizing the importance of well-conducted research (Alexander et al., 2020).

Future Directions

While specific future directions for hydroxydonepezil were not found, there is ongoing research into donepezil and its analogs for the treatment of Alzheimer’s disease . This includes the development of hybrid molecules and multi-target-directed ligands that can simultaneously modulate multiple biological targets . Such research could potentially include hydroxydonepezil and may lead to new therapeutic strategies for Alzheimer’s disease.

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRVJLPAJNHQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxydonepezil

CAS RN

197010-20-1
Record name Hydroxydonepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOC5N31PX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Kim, HJ Seo, Y Jeong, GM Lee, SB Ji, SY Park… - Pharmaceutics, 2021 - mdpi.com
… Da smaller than those of hydroxydonepezil at m/z 272.1281, … dimethoxyindanone moiety of hydroxydonepezil. In addition, … the dimethoxyindanone moiety of hydroxydonepezil. Similar to …
Number of citations: 4 www.mdpi.com

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